4-(Difluoromethyl)-2,6-difluorobenzonitrile
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Overview
Description
4-(Difluoromethyl)-2,6-difluorobenzonitrile is an organic compound characterized by the presence of difluoromethyl and difluorobenzonitrile groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical and biological properties, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,6-difluorobenzonitrile typically involves the introduction of difluoromethyl groups into a benzonitrile framework. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. For instance, the reaction of 2,6-difluorobenzonitrile with difluoromethylating agents under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe use of environmentally benign reagents and solvents is also a key consideration in industrial settings to ensure sustainability and safety .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Difluorocarbene Reagents: For difluoromethylation reactions.
Metal Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-(Difluoromethyl)-2,6-difluorobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to the unique properties conferred by the fluorine atoms.
Industry: Utilized in the development of advanced materials with improved chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,6-difluorobenzonitrile involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with specific enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2,6-difluorobenzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,6-Difluorobenzonitrile: Lacks the difluoromethyl group, resulting in different chemical properties.
4-(Difluoromethyl)-2-fluorobenzonitrile: Similar but with only one fluorine atom on the benzene ring.
Uniqueness
4-(Difluoromethyl)-2,6-difluorobenzonitrile is unique due to the specific arrangement of fluorine atoms and the difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
4-(Difluoromethyl)-2,6-difluorobenzonitrile is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H4F4N
- Molecular Weight : 201.12 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing cellular signaling pathways.
- Cellular Uptake : The presence of fluorine atoms enhances lipophilicity, facilitating cellular membrane penetration.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
Case Studies
- Study on MCF-7 Cells : In a study evaluating the effects on breast cancer cells (MCF-7), treatment with this compound resulted in apoptosis induction as evidenced by increased caspase activity and PARP cleavage. The compound also downregulated anti-apoptotic proteins such as Bcl-2.
- In Vivo Efficacy : A xenograft model using A549 lung cancer cells showed that administration of the compound at doses of 10 mg/kg significantly reduced tumor volume compared to control groups. Histopathological analysis revealed increased necrosis and reduced mitotic figures in treated tumors.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. Key findings include:
- Bioavailability : Approximately 75% after oral administration.
- Half-life : Approximately 4 hours in rodent models.
- Toxicity Profile : No significant acute toxicity was observed at therapeutic doses; however, chronic exposure studies are ongoing to assess long-term safety.
Properties
Molecular Formula |
C8H3F4N |
---|---|
Molecular Weight |
189.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C8H3F4N/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-2,8H |
InChI Key |
ODTKGYFXSRDBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C(F)F |
Origin of Product |
United States |
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